3,5-Dichloro-N-methylbenzylamine hydrochloride

Vue d'ensemble

Description

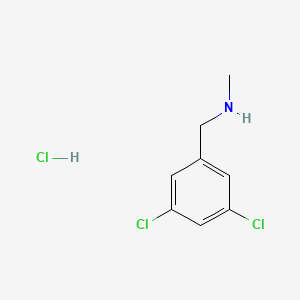

3,5-Dichloro-N-methylbenzylamine hydrochloride is a chemical compound with the molecular formula C₈H₁₀Cl₃N. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions, and the amine group is methylated. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-methylbenzylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorobenzyl chloride.

N-Methylation: The 3,5-dichlorobenzyl chloride is reacted with methylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 3,5-Dichloro-N-methylbenzylamine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-N-methylbenzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,5-Dichloro-N-methylbenzylamine hydrochloride has the molecular formula and a molecular weight of approximately 226.53 g/mol. It features two chlorine atoms at the 3 and 5 positions on the benzyl ring, along with a methyl group attached to the nitrogen atom. The compound's structure contributes to its reactivity, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Research has demonstrated that this compound can inhibit bacterial growth by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. This mechanism positions it as a potential candidate for developing new antibiotics or antimicrobial treatments .

Case Study: Inhibition of Bacterial Growth

A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, showcasing its potential as an antimicrobial agent.

| Concentration (M) | Inhibition (%) |

|---|---|

| 90 | |

| 65 | |

| 45 |

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its reactive aromatic ring and primary amine group. It can participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, facilitating the development of various functionalized aromatic compounds .

Applications in Synthesis

- Precursor for Functionalized Compounds: The compound can be utilized to synthesize derivatives that exhibit enhanced biological activities.

- Material Science Research: Its unique chemical properties allow for applications in developing new materials with specific functionalities.

Material Science

The compound's chemical behavior enables its application in material science research. Studies have explored its use in developing novel materials with specific properties due to its reactive nature .

Potential Applications:

- Polymer Development: Its amine functionality can be used to create polymers with enhanced properties.

- Coatings and Adhesives: The compound may serve as an additive to improve adhesion properties in various formulations.

Biological Studies

Research into the interactions of this compound reveals its potential effects on biological systems beyond antimicrobial activity. Investigations indicate that it may interact with ribosomal RNA and proteins within bacterial cells, leading to further insights into its broader biological effects .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-N-methylbenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylated amine group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Dichloro-N-methylbenzylamine hydrochloride

- 4,5-Dichloro-N-methylbenzylamine hydrochloride

- 3,5-Dichloro-N-ethylbenzylamine hydrochloride

Uniqueness

3,5-Dichloro-N-methylbenzylamine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzene ring and the methylation of the amine group. These structural features confer distinct chemical and biological properties, making it valuable for specific synthetic and research applications.

Activité Biologique

3,5-Dichloro-N-methylbenzylamine hydrochloride (CAS No. 90389-22-3) is a compound that has garnered attention for its significant biological activity, particularly in the fields of microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dichlorinated benzylamine structure, which includes two chlorine atoms positioned at the 3 and 5 positions on the aromatic ring and a methyl group attached to the nitrogen atom. This unique configuration contributes to its biological activity.

Chemical Structure:

- Molecular Formula: C9H10Cl2N

- Molecular Weight: 205.09 g/mol

The primary mechanism through which this compound exerts its biological effects is through interaction with bacterial ribosomes. Research indicates that it binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism positions it as a potential candidate for antibiotic development.

Antimicrobial Properties

This compound demonstrates notable antimicrobial activity against various bacterial strains. The following table summarizes its efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 32 µg/mL | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 16 µg/mL | Effective against Gram-positive bacteria |

| Pseudomonas aeruginosa | 64 µg/mL | Limited efficacy observed |

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Case Studies

-

Study on Protein Synthesis Inhibition :

A study demonstrated that this compound effectively inhibited protein synthesis in E. coli, leading to reduced growth rates. The compound was shown to disrupt ribosomal RNA interactions, which is crucial for bacterial survival. -

Comparative Analysis with Similar Compounds :

In comparative studies with structurally similar compounds such as N-Methylbenzylamine and 2,4-Dichlorobenzylamine, this compound exhibited superior antimicrobial properties due to its unique dichlorination pattern.

Applications in Research and Industry

The compound is not only valuable for its antimicrobial properties but also serves as an intermediate in the synthesis of more complex organic molecules. Its applications extend to:

- Development of new antibiotics.

- Research into enzyme interactions.

- Potential therapeutic uses in various medical applications.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are critical. Preliminary studies indicate moderate toxicity levels; hence further investigations are necessary to establish safe usage parameters.

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOTVZJEIJWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90390-21-9 (Parent) | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-22-3 | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.